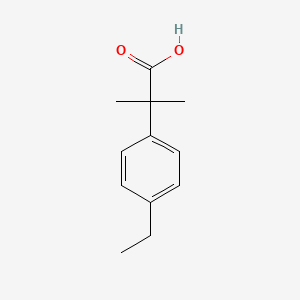

2-(4-Ethylphenyl)-2-methylpropanoic acid

Overview

Description

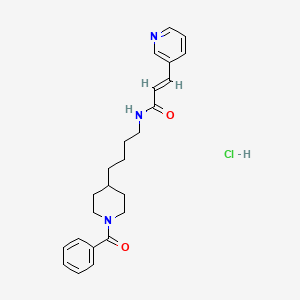

“2-(4-Ethylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . It is also known as “2-(4-Ethylphenyl)propionic acid” and "Benzeneacetic acid, 4-ethyl-α-methyl-" . It is used as an impurity in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” consists of an ethyl group attached to the fourth carbon of a phenyl group, which is further attached to a propanoic acid group .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Reactivity

A detailed study was conducted on the synthesis of β-hydroxy-β-arylpropanoic acids, including 2-(4-ethylphenyl)-2-methylpropanoic acid. The study involved a two-step synthesis process and investigated the anti-inflammatory activity and gastric tolerability of these compounds. Molecular docking experiments were carried out to identify potential COX-2 inhibitors among this class of acids (Dilber et al., 2008).

Synthesis of PPARpan Agonist

An efficient synthesis method was developed for a potent PPARpan agonist, highlighting the synthesis of 2-methylpropanoic acid derivatives with high regioselectivity and efficiency. The method includes a highly regioselective carbon-sulfur bond formation and an efficient and practical method of introducing an isobutyric acid fragment (Guo et al., 2006).

One-electron Oxidation Study

A comprehensive product and time-resolved kinetic study was carried out on the one-electron oxidation of 2-methylpropanoic acid derivatives. This research provided insights into the influence of structural effects and pH on the side-chain fragmentation reactivity, indicating complex reaction dynamics and potential applications in understanding reaction mechanisms (Bietti & Capone, 2008).

Biomedical Applications

Antihistaminic and Biological Activities

The synthesis of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which involves the utilization of the carboxylic group of 2-methylpropanoic acid derivatives, was explored. The biological evaluation of these compounds for antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues showcased the potential biomedical applications of these compounds (Arayne et al., 2017).

Biocompatible Macromolecular Luminogens

The design and synthesis of nonaromatic biocompatible macromolecular luminogens, involving 2-methylpropanoic acid derivatives, were reported. These luminogens were demonstrated to be suitable for sensitive detections/exclusions of Fe(III)/Cu(II) and cell-imaging. Their excellent biocompatibility and higher adsorption capacities make them potential candidates for multipurpose applications, including environmental monitoring and medical imaging (Dutta et al., 2020).

Industrial and Synthetic Applications

Polymerizable Photoinitiator Synthesis

A novel polymerizable difunctional photoinitiator based on 2-methylpropanoic acid derivative was synthesized. This photoinitiator demonstrated strong UV absorption capacity and could initiate polymerization of monomers containing a double bond. Its potential applications in environmentally friendly materials, such as in food and medical packaging, were highlighted (Zhou et al., 2022).

RAFT Polymerization

The use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid was reported. This study demonstrated the synthesis of multiblock core cross-linked star copolymers and explored the influence of several parameters on the polymerization efficiency (Bray et al., 2017).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-(4-Ethylphenyl)-2-methylpropanoic acid” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

properties

IUPAC Name |

2-(4-ethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTABWPDSXBXQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)